3-Cyano-2-(difluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
3-cyano-2-(difluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-8(11)7-5(4-12)2-1-3-6(7)9(13)14/h1-3,8H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCJSCDAUGCSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the cyano group and the difluoromethyl group onto the benzoic acid ring through a series of substitution reactions. For instance, starting from a halogenated benzoic acid derivative, the cyano group can be introduced via nucleophilic substitution using a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN). The difluoromethyl group can be introduced using difluoromethylating agents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purityThe scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-Cyano-2-(difluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs with specific target activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyano-2-(difluoromethyl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The cyano group and difluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or biological responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Substituent Position: The position of substituents significantly impacts electronic and steric effects. For example, 3-cyano-2-fluorobenzoic acid (2-F substitution) has stronger electron-withdrawing effects at the ortho position compared to 3-cyano-5-fluorobenzoic acid (5-F substitution), altering acidity and reactivity .
- Fluorinated Groups: The difluoromethyl group (-CF₂H) offers intermediate lipophilicity between monofluoro (-F) and trifluoromethyl (-CF₃) groups. Trifluoromethyl derivatives (e.g., 4-Cyano-2-(trifluoromethyl)benzoic acid) exhibit higher acidity due to stronger electron withdrawal .
Physical and Chemical Properties
Key Findings:
- Acidity: The trifluoromethyl group in 4-Cyano-2-(trifluoromethyl)benzoic acid lowers the pKa significantly compared to mono- or difluoromethyl analogs, enhancing its utility in acidic environments .
- Thermal Stability : Higher boiling points in trifluoromethyl derivatives (e.g., 317°C ) suggest increased thermal stability, advantageous for high-temperature reactions.
Q & A
Q. What are the recommended synthetic routes for 3-cyano-2-(difluoromethyl)benzoic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:
Cyano introduction : Nitrile groups can be introduced via nucleophilic substitution using KCN/CuCN under reflux conditions, as seen in analogous fluorinated benzoic acid derivatives .
Difluoromethylation : Selectfluor or other fluorinating agents are employed for selective difluoromethylation at the 2-position, leveraging electrophilic aromatic substitution or radical pathways .
Purification : High-performance liquid chromatography (HPLC) or recrystallization (e.g., using ethanol/water mixtures) ensures >97% purity, as validated by LC-MS (e.g., Creative Proteomics’ protocols) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical. For example, the difluoromethyl group shows a characteristic triplet in NMR (~-100 to -120 ppm), while the cyano group influences aromatic proton shifts (δ 7.5–8.5 ppm in NMR) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for structurally similar fluorinated benzoic acids .
Q. What analytical techniques are suitable for assessing stability under varying pH conditions?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitors degradation kinetics at physiologically relevant pH (1.2–7.4) .
- HPLC-MS : Identifies decomposition products (e.g., hydrolysis of the cyano group to carboxylic acid) .
Advanced Research Questions
Q. How do the electron-withdrawing effects of the cyano and difluoromethyl groups influence pharmacological activity?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) calculations quantify inductive effects. The cyano group reduces electron density at the aromatic ring, enhancing electrophilic reactivity, while the difluoromethyl group modulates lipophilicity (clogP) .
- In Vitro Assays : Compare bioactivity (e.g., enzyme inhibition IC) against analogs lacking these groups to isolate their contributions .
Q. How can contradictory data on metabolic stability be resolved?
- Methodological Answer :
- Cross-Species Microsomal Studies : Test stability in human, rat, and mouse liver microsomes to identify species-specific metabolism .
- Isotope-Labeling : Use -labeled compound to track metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
- Structural Modifications : Replace the cyano group with bioisosteres (e.g., carboxyl or tetrazole) to assess metabolic liability .
Q. What strategies optimize solubility without compromising target binding affinity?
- Methodological Answer :
- Co-Crystal Screening : Screen with co-formers (e.g., nicotinamide) to enhance aqueous solubility while maintaining crystallinity .
- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., methyl or pivaloyloxymethyl esters) for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
